molecular formula C12H20O4 B3053948 ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate CAS No. 57133-55-8

ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate

Cat. No.: B3053948
CAS No.: 57133-55-8
M. Wt: 228.28 g/mol
InChI Key: RQCRKRWTYLZRSX-UHFFFAOYSA-N
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Description

Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate (CAS 57133-55-8) is a chemical compound with the molecular formula C12H20O4 and a molecular weight of 228.28 . It is characterized by a 1,4-dioxaspiro[4.5]decane system, a structure that often serves as a protected form of a cyclohexanone in organic synthesis . This common role suggests its potential value as a key synthetic intermediate or building block for researchers in medicinal chemistry and organic synthesis, facilitating the construction of more complex molecules . As a spirocyclic acetal derivative, it offers a stable scaffold that may be of interest in the development of novel pharmacologically active compounds, though specific applications for this exact molecule are not detailed in the available literature. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-2-14-11(13)9-10-5-3-4-6-12(10)15-7-8-16-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCRKRWTYLZRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC12OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340797
Record name 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57133-55-8
Record name 1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, ethylene glycol, hydrazine, and iodine . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized spiro derivatives, while substitution reactions can produce various substituted spiro compounds .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate is utilized in the synthesis of complex organic molecules. Its unique structure allows for stereoselective reactions, making it valuable in the development of new compounds. For instance, it has been employed in the synthesis of 1,6,9-tri-oxaspiro[4.5]decanes from D-glucose, showcasing its utility in carbohydrate chemistry and synthetic organic chemistry.

2. Pharmaceutical Development

The compound's spirocyclic structure is of interest in drug design due to its potential biological activity. Research indicates that derivatives of this compound may exhibit significant pharmacological properties, including antimicrobial and anticancer activities. Interaction studies are essential for understanding how this compound interacts with biological systems, paving the way for novel therapeutic agents .

3. Material Science

This compound can be explored for applications in material science due to its unique structural properties. Its ability to form polymers or composites can lead to the development of new materials with desirable mechanical and chemical properties.

Case Studies

Case Study 1: Synthesis of Spirocyclic Compounds

A study demonstrated the synthesis of this compound through a multi-step reaction involving D-glucose as a starting material. The process involved various reagents and conditions that optimized yield and purity. The final product exhibited a yield of approximately 87% under controlled conditions using toluene as a solvent and p-toluenesulfonic acid as a catalyst .

Case Study 2: Biological Activity Assessment

Research involving this compound focused on its interactions with specific biological targets. In vitro studies revealed promising results regarding its antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitriles, diketones) increase rigidity and intermolecular interactions, as seen in diazaspiro derivatives .
  • Sulfur substitution (e.g., 1,4-dithiaspiro) reduces thermal stability compared to oxygen analogs due to weaker C–S bonds .
  • Hydroxyl groups (e.g., 8-hydroxy derivative) enhance polarity and hydrogen-bonding capacity, altering solubility and crystallization behavior .

Comparative Syntheses

  • Methyl 1,4-dioxaspiro[4.5]dec-8-ene-6-acetate : Prepared via Pd-catalyzed coupling of allyl groups to the spiro core, requiring anhydrous conditions .
  • Diazaspiro Derivatives : Synthesized using trifluoroacetic anhydride-mediated cyclization, with yields >95% .
  • 1,4-Dithiaspiro Analogs : Generated via photochemical thiol-ene reactions, necessitating UV irradiation and strict temperature control .

Reactivity Trends :

  • Oxygen-based spiro systems (e.g., dioxolanes) exhibit higher hydrolytic stability than dithia analogs under acidic conditions .
  • Hydroxyl-substituted derivatives require protective group strategies (e.g., silylation) to prevent side reactions during functionalization .

Physical and Spectroscopic Properties

Boiling Points and Solubility

  • This compound is sparingly soluble in water but miscible with polar aprotic solvents (e.g., THF, DCM) .
  • The hydroxyl derivative (C₁₂H₂₀O₅) shows improved aqueous solubility due to hydrogen bonding .

Spectroscopic Signatures

Compound IR (cm⁻¹) ¹H-NMR (δ ppm) Key Signals
This compound 1743 (C=O ester), 1100 (C–O–C) 1.25 (t, CH₂CH₃), 4.12 (q, OCH₂)
8-Hydroxy Derivative 3400 (O–H), 1718 (C=O ester) 4.50 (s, CH₂COO), 2.80 (br, OH)
Diazaspiro Acetonitrile 2250 (C≡N), 1687 (C=O) 1.20–2.30 (m, cyclopentyl CH₂)

Biological Activity

Ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate (CAS No. 57133-55-8) is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H20O4
  • Molecular Weight: 228.28 g/mol
  • Purity: >97%

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the dioxaspiro structure may enhance its binding affinity and specificity.

Antitumor Activity

Recent studies have indicated that compounds with similar spirocyclic structures exhibit notable antitumor properties. For instance, derivatives of dioxaspiro compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (BCAP-37) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (µM)Mechanism
This compoundBCAP-37Not yet determinedApoptosis induction
Kazinol AT2420G0/G1 arrest
Broussochalcone AHepG220Cell cycle arrest

Antioxidant Activity

This compound has been evaluated for its antioxidant potential. Compounds with similar structures have shown significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundAssay TypeIC50 (µM)
This compoundDPPH ScavengingNot yet determined
Curculigoside CDPPH Scavenging39.5
Broussoflavonol KABTS Assay21.8

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on ethyl derivatives demonstrated that certain modifications in the dioxaspiro structure resulted in enhanced cytotoxicity against cancer cell lines due to improved cellular uptake and interaction with DNA .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in tumor growth inhibition. Results indicated a significant reduction in tumor size compared to control groups .
  • Synergistic Effects : Research has also explored the combination of this compound with other chemotherapeutic agents, revealing potential synergistic effects that enhance overall therapeutic efficacy .

Q & A

Q. How should researchers document and present complex spectral data for peer review?

  • Guidelines :
  • Supplementary Materials : Include raw NMR/FIR spectra in digital archives (e.g., IUCr repositories ).
  • Standardized Formats : Use MestReNova for NMR processing and CIF files for crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate
Reactant of Route 2
ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.